molecular formula C26H22FN3O2 B11188694 4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11188694
M. Wt: 427.5 g/mol
InChI Key: KYPYZIUXAPIWOD-UHFFFAOYSA-N
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Description

4-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of ethoxy, fluorophenyl, and methylphenyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions: Introduction of ethoxy, fluorophenyl, and methylphenyl groups can be done via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

    Cyclization: The final step often involves cyclization to form the pyrrolo[3,4-c]pyrazole core.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (Cl2, Br2), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 4-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-3-(4-FLUOROBENZOYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It may be explored for its potential in organic electronics or as a building block for advanced materials.

Biology

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Biochemistry: It can be used to study enzyme interactions and metabolic pathways.

Medicine

    Diagnostics: Use in imaging or as a biomarker.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Manufacturing: Utilization in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ETHOXYPHENYL)-5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The presence of the ethoxy, fluorophenyl, and methylphenyl groups in 4-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE imparts unique electronic and steric properties, which may enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H22FN3O2

Molecular Weight

427.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H22FN3O2/c1-3-32-21-14-8-18(9-15-21)25-22-23(17-6-4-16(2)5-7-17)28-29-24(22)26(31)30(25)20-12-10-19(27)11-13-20/h4-15,25H,3H2,1-2H3,(H,28,29)

InChI Key

KYPYZIUXAPIWOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=C(C=C4)F)NN=C3C5=CC=C(C=C5)C

Origin of Product

United States

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